molecular formula C17H16N4O4S B3446173 N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide

N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide

Cat. No. B3446173
M. Wt: 372.4 g/mol
InChI Key: LCBCQOLFFZEVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide, also known as DIAS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific enzyme called dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism and insulin secretion. The purpose of

Mechanism of Action

N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide exerts its pharmacological effects by inhibiting the activity of DPP-4, which is an enzyme that is involved in the degradation of incretin hormones. Incretin hormones are important regulators of glucose metabolism and insulin secretion. By inhibiting the activity of DPP-4, N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide increases the levels of incretin hormones, which in turn leads to increased insulin secretion and improved glycemic control.
Biochemical and Physiological Effects:
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on glucose metabolism and insulin secretion, N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide has also been shown to have anti-inflammatory and anti-cancer properties. N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide has a number of advantages for use in lab experiments. It is a highly potent and selective inhibitor of DPP-4, which makes it a valuable tool for studying the role of DPP-4 in various physiological processes. In addition, N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide is relatively stable and can be easily synthesized in large quantities. However, one limitation of N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide is that it can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide. One area of research is the development of more potent and selective DPP-4 inhibitors. Another area of research is the investigation of the potential therapeutic applications of N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide in other diseases, such as Alzheimer's disease and cancer. Finally, there is a need for further research on the biochemical and physiological effects of N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide, particularly with regards to its effects on inflammation and cancer.

Scientific Research Applications

N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide is in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors like N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide have been shown to improve glycemic control and reduce the risk of cardiovascular complications in patients with type 2 diabetes mellitus. In addition, N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease, cancer, and inflammation.

properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-11-12(2)20-25-17(11)21-26(23,24)15-5-3-14(4-6-15)19-16(22)13-7-9-18-10-8-13/h3-10,21H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBCQOLFFZEVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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